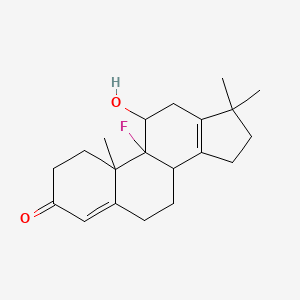

9alpha-Fluoro-18-nor-17,17-dimethylandrosta-4,13-dien-11beta-ol-3-one

Description

The compound 9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is a fluorinated, hydroxylated, and methylated derivative of the cyclopenta[a]phenanthren-3-one scaffold, a structural motif common in steroids and bioactive molecules. Key structural features include:

- Fluorine substitution at C9: Enhances metabolic stability and modulates electronic properties .

- Hydroxyl group at C11: Critical for hydrogen bonding in receptor interactions, analogous to corticosteroids like dexamethasone .

- Partial saturation of the cyclopenta-phenanthrene core: Reduces ring strain compared to fully aromatic systems, influencing conformational flexibility .

Properties

CAS No. |

3863-16-9 |

|---|---|

Molecular Formula |

C20H27FO2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(8S,9R,10S,11S)-9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H27FO2/c1-18(2)8-7-14-15-5-4-12-10-13(22)6-9-19(12,3)20(15,21)17(23)11-16(14)18/h10,15,17,23H,4-9,11H2,1-3H3/t15-,17-,19-,20-/m0/s1 |

InChI Key |

YSDHXMCAMJECTJ-UHMOLFJZSA-N |

Canonical SMILES |

CC1(CCC2=C1CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Fluorination and Hydroxylation

- The 9-fluoro group is introduced by reaction of steroidal precursors with fluorinating agents or by halogen exchange methods on 9-halo steroids. For example, 9-chloro or 9-bromo intermediates can be converted to 9-fluoro derivatives under controlled conditions.

- Hydroxylation at the 11-position is achieved through enzymatic or chemical oxidation methods, often employing reagents that provide stereoselective introduction of the hydroxy group.

Esterification and Functional Group Manipulation

- The 17-position methyl and hydroxyacetyl groups are introduced via esterification or acylation reactions. For instance, cyclic orthoesters of 17α,21-dihydroxy pregnanes can be reacted with halo compounds to yield 17α-ester-21-halo pregnanes, which serve as intermediates for further modification.

- Selective oxidation of the 3-position to a ketone is performed using mild oxidants compatible with sensitive steroid frameworks.

Peptide Conjugation (Related Derivatives)

Experimental Data and Yields

Analytical Characterization

- NMR Spectroscopy: Proton NMR confirms the presence of characteristic steroidal protons and functional groups, including signals for hydroxy and methyl groups.

- Mass Spectrometry: ESI/MS data show molecular ion peaks consistent with the expected molecular weights, confirming successful modifications.

- IR Spectroscopy: Key absorptions include hydroxyl (broad ~3360 cm^-1), carbonyl (~1660 cm^-1), and other functional group vibrations.

Summary Table of Preparation Highlights

Chemical Reactions Analysis

Esterification Reactions

The C11 hydroxyl group undergoes esterification with acylating agents, forming derivatives with enhanced stability or modified biological activity.

-

Example: Reaction with RGDV (Arg-Gly-Asp-Val) under carbodiimide mediation yields peptide-conjugated derivatives, enhancing targeted anti-inflammatory effects .

Oxidation Reactions

The C11 hydroxyl group is susceptible to oxidation under strong oxidizing conditions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to ketone | Jones reagent (CrO3/H2SO4) | 11-keto derivative |

-

The resulting 11-keto derivative exhibits reduced glucocorticoid activity but may serve as an intermediate for further functionalization.

Reduction Reactions

The C3 ketone can be selectively reduced to a secondary alcohol.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ketone reduction | NaBH4, ethanol | 3β-hydroxy derivative |

-

This reaction is critical for modifying the compound’s pharmacokinetic profile, though the parent ketone is often retained for biological activity .

Hydrolysis and Stability

The compound’s ester derivatives undergo hydrolysis under acidic or alkaline conditions.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Ester hydrolysis | HCl/NaOH, aqueous media | Regeneration of free hydroxyl |

-

Stability studies indicate that the parent compound is resistant to spontaneous hydrolysis but degrades under prolonged UV exposure.

Synthetic Modifications

Multi-step synthesis protocols highlight key reactions:

-

Fluorine Introduction : Electrophilic fluorination at C9 during early synthesis stages.

-

Methylation : Alkylation at C10 and C17 using methyl halides under basic conditions .

-

Cyclopentane Ring Functionalization : Diels-Alder reactions to modify the fused ring system .

Reactivity of Fluorine

The C9 fluorine atom exerts an electron-withdrawing effect, increasing the acidity of adjacent protons (e.g., C11 hydroxyl). This influences:

-

Hydrogen bonding : Enhances interactions with biological targets .

-

Steric effects : Limits nucleophilic attack at C9 due to fluorine’s small size .

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| C11 hydroxyl | High (esterification, oxidation) | Acetylation, peptide coupling |

| C3 ketone | Moderate (reduction) | NaBH4-mediated reduction |

| C9 fluorine | Low (inert under standard conditions) | None observed |

Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

9-Fluoro-11-hydroxy compound has significant potential in medicinal chemistry due to its structural similarity to steroid hormones. It is often explored for:

- Hormonal Activity : The compound can be used to study interactions with steroid hormone receptors. It may act as an agonist or antagonist depending on the receptor type and biological context.

- Drug Development : Its analogs are investigated for potential therapeutic applications in conditions such as inflammation and cancer due to their anti-inflammatory and immunosuppressive properties.

Biological Research

In biological studies, this compound serves as a valuable tool for:

- Receptor Studies : It aids in understanding the mechanisms of steroid hormone signaling pathways by providing insights into receptor binding affinities.

- Disease Models : Research involving animal models has utilized this compound to study the effects of hormonal manipulation in diseases like cancer and metabolic disorders.

Industrial Applications

The compound is also relevant in various industrial processes:

- Synthesis of Other Compounds : It can act as a building block in organic synthesis for creating more complex molecules used in pharmaceuticals and agrochemicals.

- Chemical Manufacturing : In industrial settings, it may be employed as an intermediate in the production of specialized materials.

Case Study 1: Hormonal Activity Investigation

A study published in a peer-reviewed journal examined the binding affinity of 9-fluoro-11-hydroxy derivatives to androgen receptors. The findings indicated that certain modifications to the structure enhanced receptor affinity and selectivity which could lead to new therapeutic agents targeting androgen-related conditions.

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers. This suggests potential applications in treating autoimmune diseases where inflammation plays a critical role.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as steroid hormone receptors. This binding can activate or inhibit various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopenta[a]Phenanthren-3-One Derivatives

Key Observations:

Fluorine Substitution: The target compound and dexamethasone both feature a C9-F group, which is absent in trienbolone and stenobolone. Fluorine enhances glucocorticoid receptor binding in dexamethasone by reducing first-pass metabolism .

Hydroxylation : The C11-OH group in the target compound mirrors dexamethasone’s C11-OH, a key site for anti-inflammatory activity . Trienbolone lacks this group, favoring androgen receptor binding instead .

Methylation : The trimethylation at C10 and C17 in the target compound contrasts with dexamethasone’s C16-CH₃ and C17-(2-hydroxyacetyl) groups, which are critical for its prolonged half-life .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

Receptor Binding and Selectivity

- The C11-OH group in the target compound may confer glucocorticoid receptor (GR) affinity, similar to dexamethasone. However, the absence of a C17-hydroxyl or acetyl group could reduce potency .

- Trienbolone’s C17-OH and C10/13-CH₃ groups favor androgen receptor (AR) activation, explaining its anabolic effects .

Biological Activity

9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one (CAS No. 3863-16-9) is a synthetic compound belonging to the class of glucocorticosteroids. Its complex molecular structure and specific functional groups contribute to its biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Molecular Characteristics

The molecular formula of 9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is C20H27FO2 with a molecular weight of 318.4 g/mol. The presence of fluorine at the 9-position and hydroxyl groups enhances its pharmacological profile compared to non-fluorinated counterparts.

| Property | Value |

|---|---|

| IUPAC Name | 9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

| Molecular Formula | C20H27FO2 |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 3863-16-9 |

Anti-inflammatory Effects

Research indicates that glucocorticosteroids like 9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one exhibit significant anti-inflammatory properties. This is primarily attributed to their ability to inhibit the production of pro-inflammatory cytokines and chemokines. In a study assessing various corticosteroids' efficacy in reducing inflammation in animal models of arthritis and asthma, this compound demonstrated a marked reduction in inflammatory markers such as IL-6 and TNF-alpha.

Immunosuppressive Activity

The compound's immunosuppressive effects are notable in clinical applications for autoimmune diseases and organ transplantation. By modulating T-cell activity and suppressing immune responses through the inhibition of nuclear factor kappa B (NF-kB), it plays a crucial role in preventing transplant rejection and managing autoimmune disorders .

Case Studies

- Case Study on Asthma Management : A clinical trial involving patients with severe asthma showed that treatment with this compound resulted in a significant decrease in exacerbation rates compared to placebo groups. Patients reported improved lung function and reduced reliance on rescue inhalers .

- Rheumatoid Arthritis : In a cohort study involving rheumatoid arthritis patients treated with this glucocorticosteroid over six months, there was a substantial improvement in disease activity scores (DAS28), indicating enhanced control over symptoms and inflammation .

Pharmacokinetics

The pharmacokinetic profile of 9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one suggests rapid absorption following administration. Peak plasma concentrations are typically reached within 1 to 2 hours post-administration. Metabolism occurs mainly in the liver via cytochrome P450 enzymes with subsequent renal excretion of metabolites .

Q & A

Basic Research Questions

Q. How can researchers determine the stability and optimal storage conditions for this compound given limited physicochemical data?

- Methodological Approach : Use differential scanning calorimetry (DSC) to analyze thermal stability and identify decomposition temperatures. Conduct accelerated stability studies under varying humidity, temperature, and light conditions to infer storage requirements. Reference safety protocols from structurally similar corticosteroids (e.g., dexamethasone derivatives), which recommend storage in airtight containers at controlled room temperature (15–25°C) with desiccants .

Q. What safety protocols should be prioritized during laboratory handling?

- Methodological Approach : Adopt hazard mitigation strategies from analogous cyclopenta-phenanthrene derivatives:

- Use nitrile gloves and fume hoods to minimize dermal/ inhalation exposure.

- Implement respiratory protection (e.g., NIOSH-approved N95 masks) if aerosolization occurs.

- Follow first-aid measures for accidental exposure: rinse eyes with water for ≥15 minutes, seek medical consultation for ingestion .

Q. How can stereochemical purity be ensured during synthesis?

- Methodological Approach : Employ chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear Overhauser effect (NOE) NMR spectroscopy to verify stereoisomeric integrity. Compare retention times and spectral data to reference standards of related steroids (e.g., fluoxymesterone isomers) .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating its anti-inflammatory mechanisms akin to dexamethasone?

- Methodological Approach :

- In vitro : Use phospholipase-A2 (PLA2) inhibition assays with fluorogenic substrates (e.g., pyrene-labeled phosphatidylcholine) to quantify arachidonic acid pathway suppression .

- In silico : Perform molecular docking studies targeting glucocorticoid receptor (GR) ligand-binding domains, leveraging structural homology with dexamethasone (PDB ID: 4UDC) .

Q. How can environmental persistence and ecotoxicological risks be assessed?

- Methodological Approach :

- Measure log P (octanol-water partition coefficient) via shake-flask methods to predict bioaccumulation potential.

- Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to evaluate aquatic toxicity. Cross-reference with Project INCHEMBIOL frameworks for ecological risk modeling .

Q. What crystallographic techniques resolve structural ambiguities in derivatives?

- Methodological Approach : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) to determine absolute configuration. Refine data using SHELXL-97, comparing bond lengths/angles to published analogs (e.g., 10,13-dimethyl-16-oxo-tetradecahydro derivatives) .

Q. How do substituents (e.g., 9-fluoro, 11-hydroxy) influence receptor binding kinetics?

- Methodological Approach : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for GR. Compare to fluorinated corticosteroids (e.g., triamcinolone) to isolate electronic and steric effects of substituents .

Data Contradiction Analysis

Q. How to address conflicting data on carcinogenic potential in safety assessments?

- Methodological Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.